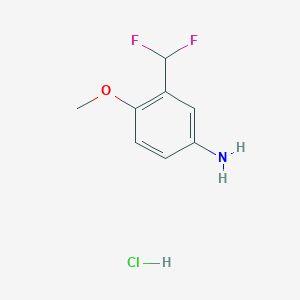
3-(Difluorométhyl)-4-méthoxyaniline ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-4-methoxyaniline hydrochloride is an organic compound that features a difluoromethyl group attached to an aniline ring, with a methoxy group at the para position
Applications De Recherche Scientifique
3-(Difluoromethyl)-4-methoxyaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-4-methoxyaniline hydrochloride typically involves the introduction of the difluoromethyl group into the aniline ring. One common method is the reaction of 4-methoxyaniline with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods may utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of solvent, temperature, and reaction time are critical parameters that need to be optimized for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-4-methoxyaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Mécanisme D'action
The mechanism of action of 3-(difluoromethyl)-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(difluoromethyl)-4-methoxyaniline hydrochloride include:
- 3-(Trifluoromethyl)-4-methoxyaniline
- 3-(Difluoromethyl)-4-chloroaniline
- 3-(Difluoromethyl)-4-hydroxyaniline
Uniqueness
What sets 3-(difluoromethyl)-4-methoxyaniline hydrochloride apart from these similar compounds is the presence of both the difluoromethyl and methoxy groups, which can confer unique chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets .
Propriétés
IUPAC Name |
3-(difluoromethyl)-4-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-12-7-3-2-5(11)4-6(7)8(9)10;/h2-4,8H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEJWSWZDVHOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate](/img/structure/B2503503.png)
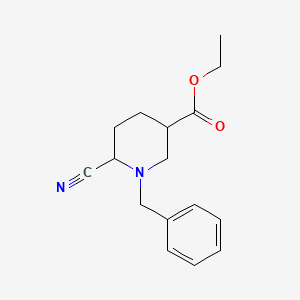
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)
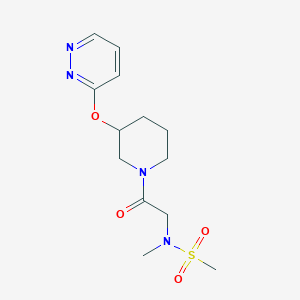
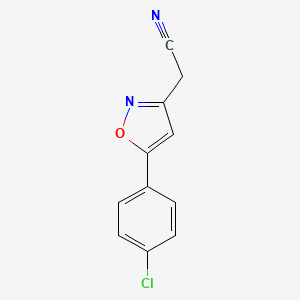
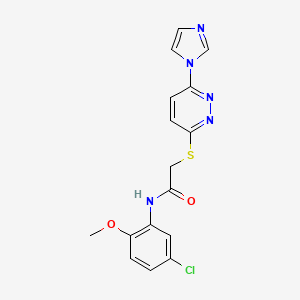
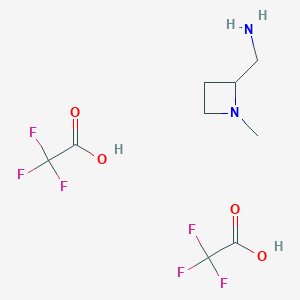
![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B2503514.png)
![N-{[6-(diethylamino)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)
![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2503519.png)
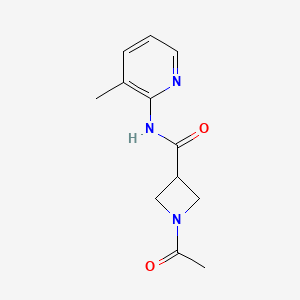
![2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2503523.png)
![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)
